

# Chemical properties of N-Salicyloyltryptamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Salicyloyltryptamine*

Cat. No.: B1247933

[Get Quote](#)

## An In-depth Technical Guide on the Chemical Properties of N-Salicyloyltryptamine

### Introduction

**N-Salicyloyltryptamine** (NST), also known by its IUPAC name 2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzamide, is a synthetic derivative of tryptamine.<sup>[1][2]</sup> It is structurally an amide formed between salicylic acid and tryptamine. This compound has garnered significant interest in the scientific community for its diverse biological activities, including anticonvulsant, neuroprotective, and anti-inflammatory properties.<sup>[2][3][4][5]</sup> As a result, NST and its derivatives are being actively investigated as multifunctional agents for treating complex conditions such as neurodegenerative diseases and ischemic stroke.<sup>[6][7][8]</sup> This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanisms of action of **N-Salicyloyltryptamine**, intended for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**N-Salicyloyltryptamine** is a solid compound at room temperature. Its core structure consists of an indole ring from the tryptamine moiety linked via an amide bond to a salicylic acid moiety.<sup>[2]</sup> The key physicochemical properties are summarized below.

Property	Value	Source
IUPAC Name	2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzamide	[1]
CAS Number	31384-98-2	[1]
Molecular Formula	C <sub>17</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	280.32 g/mol	[1]
Exact Mass	280.121177757 Da	[1]
XLogP3	3.7	[1]
SMILES	<chem>C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3O</chem>	[1]
InChIKey	XBPYTDZHCNJRBY-UHFFFAOYSA-N	[1]

## Synthesis of N-Salicyloyltryptamine

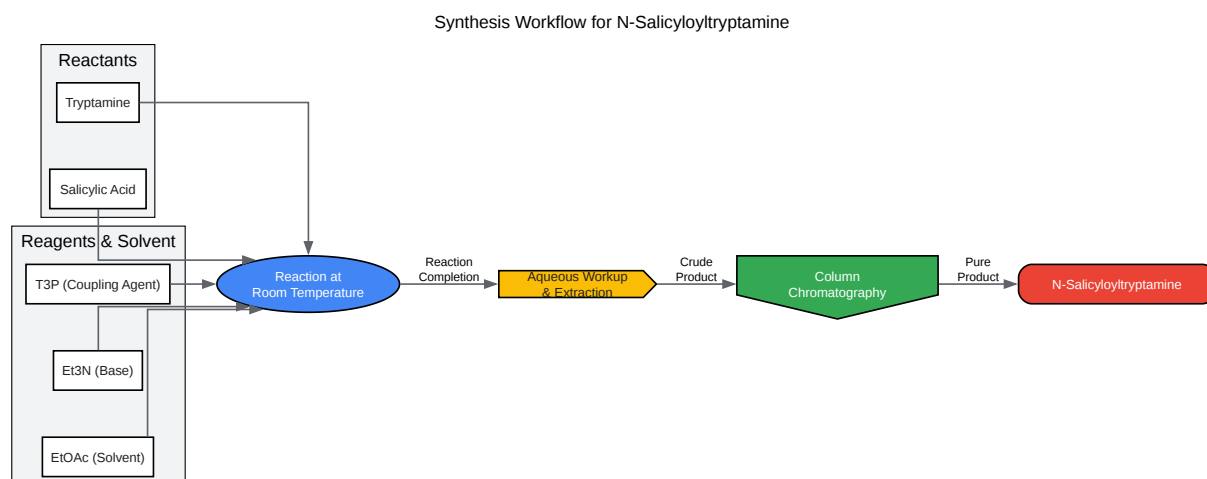
The synthesis of **N-Salicyloyltryptamine** involves the formation of an amide bond between tryptamine and salicylic acid. While various methods exist for amide coupling, a sustainable and efficient approach utilizes a coupling reagent like propylphosphonic anhydride (T3P) at room temperature.[9][10] This method avoids high temperatures and harsh reagents often associated with older protocols, such as converting the carboxylic acid to a more reactive acyl chloride.[9]

## Experimental Protocol: General Synthesis of N-Acyl Tryptamines

The following protocol is a general procedure for the T3P-assisted synthesis of N-acyl tryptamines, which can be directly applied to the synthesis of **N-Salicyloyltryptamine** using salicylic acid as the carboxylic acid component.[9][10]

- **Reagent Preparation:** In an 8-mL vial, add tryptamine (1.2 equivalents), the desired carboxylic acid (in this case, salicylic acid, 1.0 equivalent), and triethylamine (Et<sub>3</sub>N, 2.0 equivalents).

- Solvent and Coupling Agent: Add ethyl acetate (EtOAc) as the solvent, followed by the dropwise addition of propylphosphonic anhydride (T3P, 50 wt% solution in EtOAc, 1.5 equivalents).[9][10]
- Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, quench the reaction by adding water. Extract the aqueous phase with ethyl acetate (3x).
- Purification: Combine the organic phases, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure.
- Final Product: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acyl tryptamine.[11]



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **N-Salicyloyltryptamine**.

## Spectroscopic Data and Analysis

Detailed spectroscopic data such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectra for **N-Salicyloyltryptamine** are essential for its structural confirmation and purity assessment. While specific spectra are not detailed in the provided search results, the following sections describe the standard methodologies used to obtain this data.

## Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified **N-Salicyloyltryptamine** in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- **Expected Signals:**
  - $^1\text{H}$  NMR: Expect signals corresponding to the aromatic protons on both the indole and salicylate rings, the ethyl chain protons, the amide N-H proton, the indole N-H proton, and the phenolic O-H proton.
  - $^{13}\text{C}$  NMR: Expect distinct signals for each of the 17 carbon atoms, including the amide carbonyl carbon and the aromatic carbons.
- **Analysis:** Analyze the chemical shifts, integration values, and coupling patterns to confirm the molecular structure.

## Experimental Protocol: Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample using a method such as a KBr pellet (mixing a small amount of sample with dry KBr and pressing into a thin disk) or as a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the IR spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Expected Signals:** Key vibrational bands would include N-H stretching (indole and amide), O-H stretching (phenolic), C=O stretching (amide), and C-H stretching (aromatic and aliphatic).
- **Analysis:** Correlate the observed absorption bands with known functional group frequencies to verify the structure.

## Experimental Protocol: Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** Introduce the sample into the mass spectrometer via an appropriate ionization method, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).<sup>[12]</sup> Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass.
- **Analysis:** The primary analysis involves identifying the molecular ion peak  $[M+H]^+$  or  $[M]^+$  to confirm the molecular weight.<sup>[13]</sup> For **N-Salicyloyltryptamine** ( $C_{17}H_{16}N_2O_2$ ), the expected exact mass of the protonated molecule is approximately 281.1285 Da. Further fragmentation patterns can provide additional structural information.

## Biological Activity and Mechanism of Action

**N-Salicyloyltryptamine** exhibits a range of biological effects, primarily acting as a neuroprotective and anti-inflammatory agent. Its mechanisms of action are multifaceted, involving the modulation of ion channels and key intracellular signaling pathways.

### Ion Channel Modulation

Studies have shown that **N-Salicyloyltryptamine** acts as an anticonvulsant by modulating several voltage-gated ion channels in neuronal cells.<sup>[3][14]</sup> Its activity on  $Na^+$ ,  $Ca^{2+}$ , and  $K^+$  channels contributes to the suppression of neuronal hyperexcitability, a hallmark of seizures.<sup>[3]</sup>

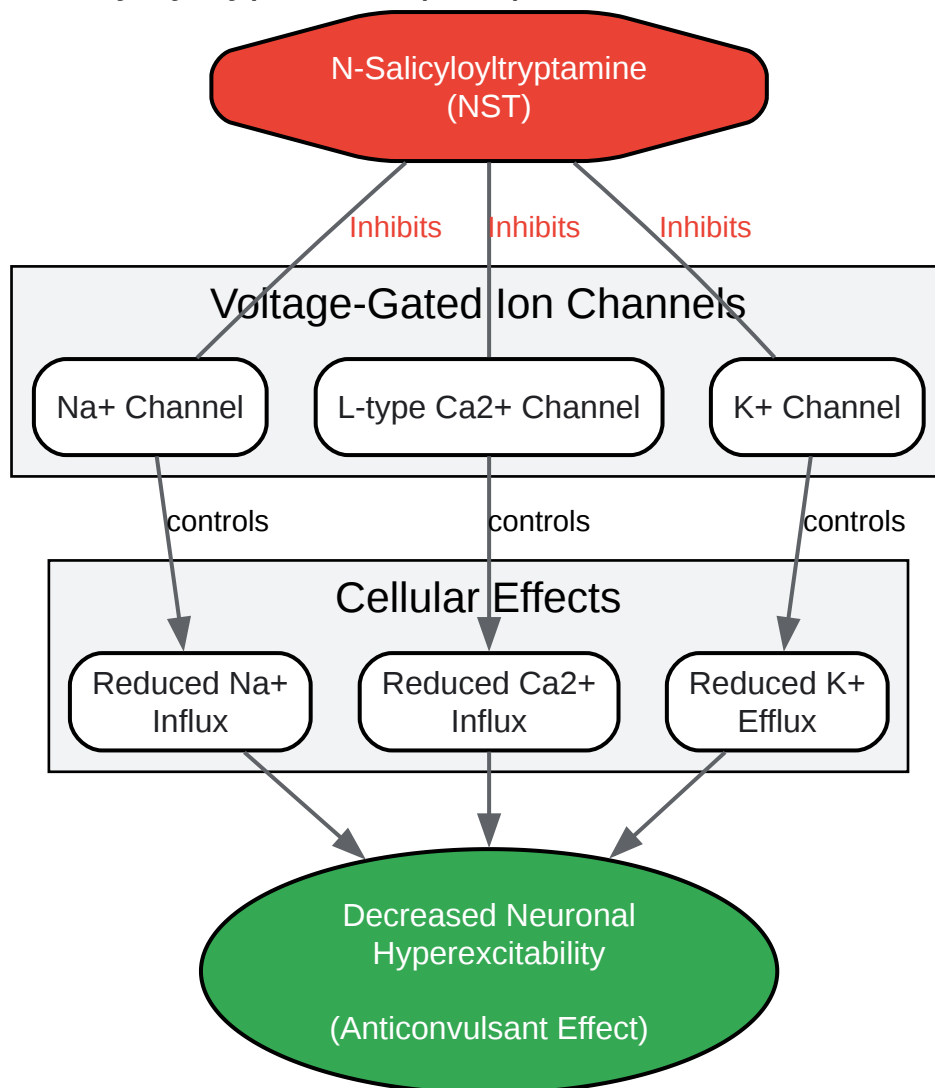
Ion Channel Target	Concentration	Effect	Source
Voltage-gated K <sup>+</sup> Channels	17 µM	59.2% inhibition of Ito current	<a href="#">[14]</a>
17 µM	73.1% inhibition of IKD current	<a href="#">[14]</a>	
(IC <sub>50</sub> )	34.6 µM for Ito current	<a href="#">[3]</a> <a href="#">[14]</a>	
L-type Ca <sup>2+</sup> Channels	17 µM	54.9% inhibition	<a href="#">[3]</a> <a href="#">[14]</a>
TTX-sensitive Na <sup>+</sup> Channels	170 µM	22.1% inhibition	<a href="#">[3]</a> <a href="#">[14]</a>
17 µM	No significant effect	<a href="#">[3]</a> <a href="#">[14]</a>	

## Experimental Protocol: Electrophysiological Recordings (Patch-Clamp)

The effects of **N-Salicyloyltryptamine** on ion channels are typically studied using the whole-cell patch-clamp technique on cultured cells, such as GH3 pituitary tumor cells.[\[3\]](#)[\[14\]](#)

- **Cell Culture:** Culture GH3 cells under standard conditions.
- **Recording Setup:** Use a patch-clamp amplifier and data acquisition system. Prepare micropipettes from borosilicate glass and fill them with an appropriate internal solution.
- **Data Acquisition:** Establish a whole-cell configuration on a selected cell. Apply voltage-clamp protocols specific for the ion channel of interest (e.g., depolarizing steps to elicit Na<sup>+</sup>, Ca<sup>2+</sup>, or K<sup>+</sup> currents).
- **Drug Application:** After recording stable baseline currents, perfuse the bath solution with **N-Salicyloyltryptamine** at various concentrations.
- **Analysis:** Measure the peak current amplitude before and after drug application to determine the percentage of inhibition. Calculate dose-response curves to determine IC<sub>50</sub> values.[\[14\]](#)

## N-Salicyloyltryptamine (NST) Action on Ion Channels



[Click to download full resolution via product page](#)

Mechanism of anticonvulsant action via ion channel modulation.

## Anti-Neuroinflammatory and Neuroprotective Pathways

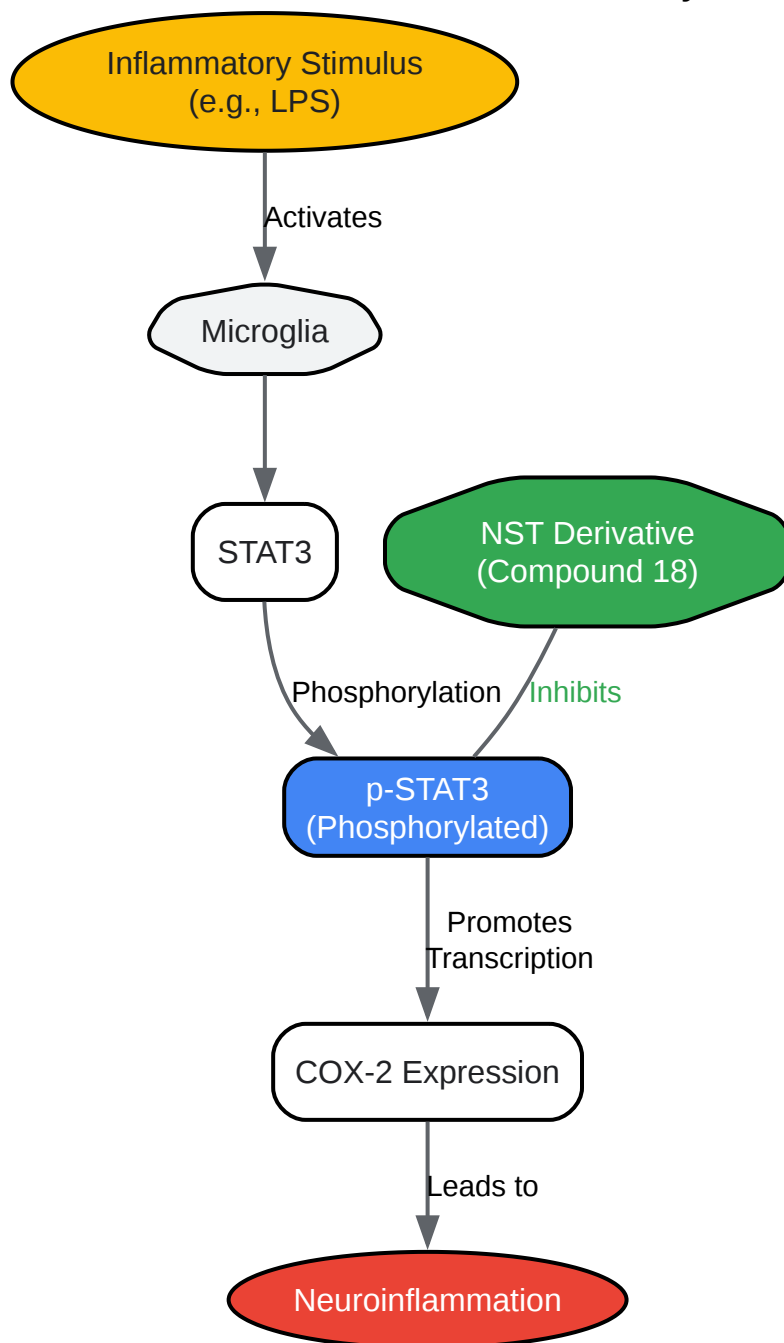
Recent research has focused on NST derivatives as multifunctional agents targeting neuroinflammation, a key process in neurodegenerative diseases like Alzheimer's and Parkinson's, as well as ischemic stroke.<sup>[4][7][15]</sup> These compounds exert their effects by modulating complex signaling pathways.

- **STAT3 Pathway:** One derivative of NST, compound 18, was shown to exert anti-neuroinflammatory effects by inhibiting the activation of microglia.<sup>[16]</sup> The underlying



mechanism involves the inhibition of the transcription, expression, and phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3), which in turn regulates the expression of cyclooxygenase-2 (COX-2).[16]

### NST Derivative Inhibition of STAT3 Pathway in Microglia

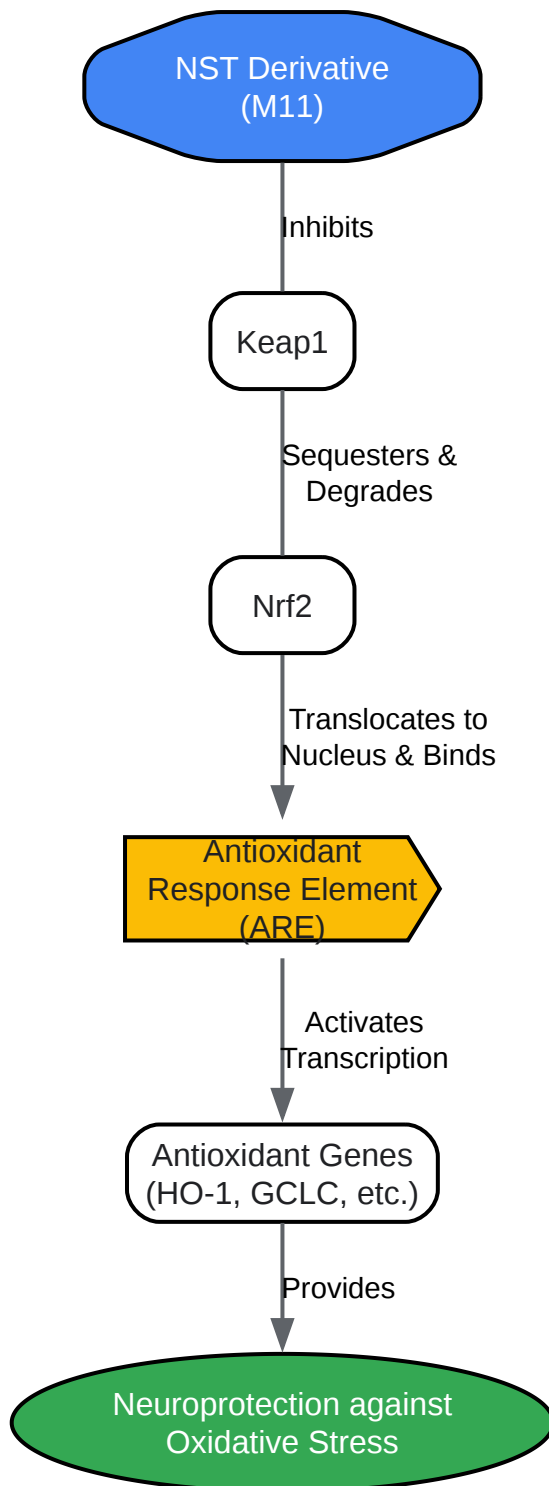


[Click to download full resolution via product page](#)

Inhibition of the pro-inflammatory STAT3 pathway by an NST derivative.

- Nrf2 Pathway: In models of ischemic stroke, certain NST derivatives provide neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.<sup>[7]</sup><sup>[15]</sup> Nrf2 is a key transcription factor that regulates cellular defense against oxidative stress.<sup>[15]</sup> Activation of Nrf2 leads to the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), protecting neurons from damage.<sup>[7]</sup><sup>[15]</sup>

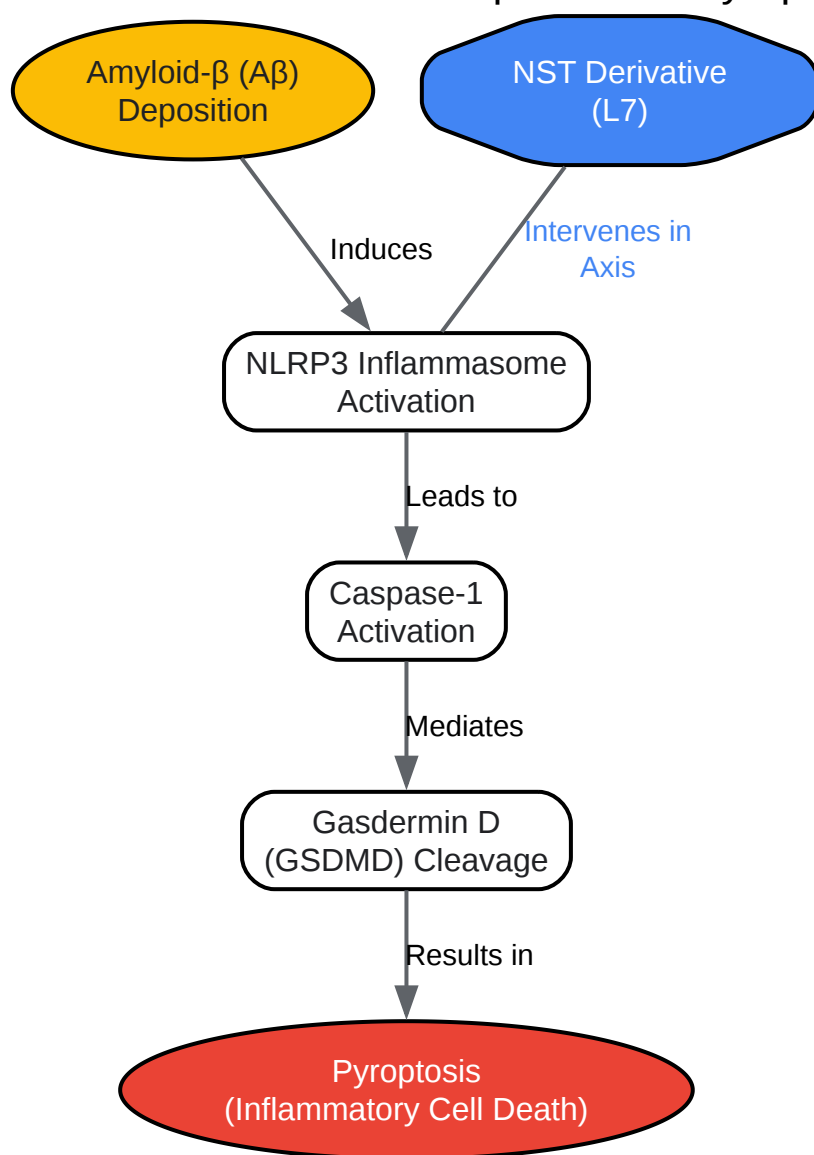
## NST Derivative Activation of the Nrf2 Antioxidant Pathway

[Click to download full resolution via product page](#)

Neuroprotection via activation of the Nrf2 pathway by an NST derivative.

- NLRP3 Inflammasome Pathway: In models of Alzheimer's disease, an NST derivative known as L7 was found to exert neuroprotective effects by interfering with A $\beta$ -induced pyroptosis.[8] This was achieved by targeting the NLRP3-caspase-1-GSDMD signaling axis, a key pathway in inflammatory cell death.[8]

### NST Derivative Inhibition of A $\beta$ -induced Pyroptosis



[Click to download full resolution via product page](#)

Neuroprotection via inhibition of the NLRP3 pyroptosis pathway.

## Conclusion

**N-Salicyloyltryptamine** is a synthetically accessible compound with a compelling profile of biological activities. Its chemical structure, combining tryptamine and salicylic acid, gives rise to its ability to modulate key physiological targets. The data clearly indicate its function as an ion channel modulator, contributing to its anticonvulsant effects. Furthermore, extensive research into its derivatives has revealed potent anti-neuroinflammatory and neuroprotective actions through the modulation of critical signaling pathways like STAT3, Nrf2, and the NLRP3 inflammasome. This body of evidence underscores the potential of **N-Salicyloyltryptamine** and its analogues as lead compounds for the development of novel therapeutics for a range of neurological disorders.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-Salicyloyltryptamine | C<sub>17</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub> | CID 10356316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Salicyloyltryptamine, a new anticonvulsant drug, acts on voltage-dependent Na<sup>+</sup>, Ca<sup>2+</sup>, and K<sup>+</sup> ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioactivity study of N-salicyloyl tryptamine derivatives as multifunctional agents for the treatment of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of N-salicyloyl tryptamine derivatives as multifunctional neuroprotectants for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [[frontiersin.org](https://www.frontiersin.org)]
- 11. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 12. Mass spectrometry for protein sialoglycosylation - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. Mass spectrometry-based structure-specific N-glycoproteomics and biomedical applications : Mass spectrometry-based structure-specific N-glycoproteomics - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 14. N-salicyloyltryptamine, a new anticonvulsant drug, acts on voltage-dependent Na<sup>+</sup>, Ca<sup>2+</sup>, and K<sup>+</sup> ion channels - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 16. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- To cite this document: BenchChem. [Chemical properties of N-Salicyloyltryptamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1247933#chemical-properties-of-n-salicyloyltryptamine>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)